2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is an organic compound that features a tetrahydroisoquinoline core substituted with a 4-iodophenylsulfonyl group
Preparation Methods
The synthesis of 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the 4-Iodophenylsulfonyl Group: This step involves the sulfonylation of the tetrahydroisoquinoline core using 4-iodobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The iodine atom in the 4-iodophenyl group can be replaced by various nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydroisoquinoline core.
Scientific Research Applications
2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the function of various enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, thereby modulating their activity . The tetrahydroisoquinoline core can interact with various receptors in the nervous system, influencing neurotransmission .
Comparison with Similar Compounds
Similar compounds to 2-[(4-Iodophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline include:
Iofensulfuron Sodium: This compound also contains a sulfonyl group and an iodine atom, but it has a different core structure and is used as a herbicide.
4,5-Diphenyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline: This compound has a sulfonyl group and is used for its anti-inflammatory properties.
These compounds highlight the versatility of the sulfonyl group in different chemical contexts and applications.
Properties
IUPAC Name |
2-(4-iodophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNZPQSBTHRPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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